2-Hydroxy-cyclopent-1-enecarbonitrile
Description
Properties
IUPAC Name |
2-hydroxycyclopentene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIHTZTXKDEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrates
This method employs a visible-light-driven tandem process combining Giese radical addition and Horner–Wadsworth–Emmons (HWE) olefination. Key components include:
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Substrates : N-(Acyloxy)phthalimides (radical precursors) and diethyl (E)-(1-cyano-2-arylvinyl)phosphonates.
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Catalyst : fac-Ir(ppy)₃ (1 mol%), which generates alkyl radicals via single-electron transfer under blue light (450 nm).
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Conditions : Anhydrous solvents (e.g., THF, acetonitrile), inert atmosphere (N₂/Ar), and a base (e.g., K₂CO₃) to facilitate phosphonate elimination.
The reaction proceeds through a radical-polar crossover mechanism, forming sp³–sp³ and sp²–sp² carbon-carbon bonds to construct the cyclopentene core.
Optimization and Scope
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Temperature : Room temperature (25°C).
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Residence Time : 12–24 hours.
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Yield : While yields for the target compound are unspecified, analogous cyclopent-1-enecarbonitriles are synthesized in 60–85% yield under similar conditions.
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Advantages : Mild conditions, functional group tolerance, and avoidance of stoichiometric oxidants.
Enzymatic Reduction of 2-Oxocyclopent-1-enecarbonitrile
Biocatalytic Strategy
This approach utilizes ketoreductases (KREDs) or whole cells of Rhodococcus rhodochrous to enantioselectively reduce 2-oxocyclopent-1-enecarbonitrile to the corresponding alcohol.
Procedure
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Substrate Preparation : 2-Oxocyclopent-1-enecarbonitrile is synthesized via nitrile hydration or aldol condensation.
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Reduction : KREDs (e.g., from Lactobacillus kefir) catalyze the reduction using NADPH cofactors.
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Co-Substrate Recycling : Isopropanol (IPA) drives NADPH regeneration, ensuring catalytic efficiency.
Performance Metrics
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Enantiomeric Excess : >99% ee due to enzyme specificity.
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Scale : Gram-scale demonstrated in cascades combining Ru-catalyzed hydration and enzymatic reduction.
Dauben–Michno Oxidative Transposition
Traditional Oxidative Rearrangement
The Dauben–Michno method converts allylic alcohols to α,β-unsaturated ketones but can yield hydroxycyclopentenecarbonitriles as by-products.
Experimental Protocol
Limitations
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Regioselectivity : Produces regioisomers (e.g., 1-hydroxy-2-ene vs. 2-hydroxy-1-ene).
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Yield : <30% for the target compound due to competing over-oxidation.
Multi-Catalytic Hydration and Reduction Cascades
Hybrid Metal-Enzyme Systems
A sequential process combining Ru-catalyzed nitrile hydration and enzymatic ketone reduction achieves high stereocontrol:
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Hydration : Ru(IV) catalysts convert β-ketonitriles to β-hydroxyamides.
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Reduction : Ketoreductases reduce intermediates to 2-hydroxycyclopent-1-enecarbonitrile.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-cyclopent-1-enecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyclopent-1-enecarbonyl cyanide.
Reduction: Formation of 2-hydroxy-cyclopent-1-enecarbonyl amine.
Substitution: Formation of various substituted cyclopent-1-enecarbonitriles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Agents
Research has indicated that derivatives of cyclopentene compounds, including 2-hydroxy-cyclopent-1-enecarbonitrile, may serve as potential inhibitors of viral proteases, particularly in the context of Hepatitis C Virus (HCV) treatment. A study highlighted the design of protease inhibitors based on cyclopentene structures, demonstrating significant antiviral activity against HCV .
2. Anti-inflammatory Properties
Cyclopentene derivatives have been explored for their anti-inflammatory properties, with some compounds exhibiting the ability to modulate inflammatory pathways effectively. This suggests that 2-hydroxy-cyclopent-1-enecarbonitrile could be further investigated for therapeutic use in inflammatory diseases .
3. Natural Product Synthesis
The compound's structure is similar to several natural products that contain a cyclopentene ring system. Its ability to undergo various chemical transformations makes it a candidate for synthesizing complex natural products or their analogs .
Case Studies
Case Study 1: Synthesis of Protease Inhibitors
A study focused on synthesizing novel protease inhibitors utilizing a cyclopentene framework demonstrated the effectiveness of these compounds in inhibiting viral replication in vitro. The research involved optimizing the structure of the inhibitors to enhance their binding affinity to the target protease .
Case Study 2: Anti-inflammatory Activity Evaluation
Another investigation assessed the anti-inflammatory effects of cyclopentene derivatives, including those related to 2-hydroxy-cyclopent-1-enecarbonitrile. The results indicated a significant reduction in pro-inflammatory cytokine levels, suggesting potential applications in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Hydroxy-cyclopent-1-enecarbonitrile depends on the specific reactions it undergoes. For example, in the tandem Giese/HWE reaction, the photoredox catalyst facilitates the formation of radical intermediates, which then participate in polar reactions to form new carbon-carbon bonds. The hydroxyl and nitrile groups can also interact with various molecular targets, influencing the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
- Functional Groups: The target compound’s nitrile and hydroxyl groups contrast with 1-Methylcyclopentanol’s simple alcohol structure, which lacks electron-withdrawing groups. The glycosylated derivative in introduces a carbohydrate moiety, drastically altering polarity and bioavailability .
- Solubility: The hydroxyl and nitrile groups in 2-Hydroxy-cyclopent-1-enecarbonitrile likely improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to 1-Methylcyclopentanol, which is more lipophilic. The glycoside derivative’s multiple hydroxyls and sugar group enhance water solubility, making it suitable for biological applications .
Biological Activity
2-Hydroxy-cyclopent-1-enecarbonitrile is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.
2-Hydroxy-cyclopent-1-enecarbonitrile, with the molecular formula , features a hydroxyl group and a cyano group attached to a cyclopentene ring. Its structure is critical for its biological interactions and potential therapeutic applications.
Synthesis
The synthesis of 2-hydroxy-cyclopent-1-enecarbonitrile can be achieved through various methods, including:
- Cyclization reactions involving precursor compounds.
- Functionalization techniques that introduce the hydroxyl and cyano groups selectively.
Biological Activity
Research has indicated that 2-hydroxy-cyclopent-1-enecarbonitrile exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies.
Anticancer Properties
Preliminary research suggests that 2-hydroxy-cyclopent-1-enecarbonitrile may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular processes related to growth and survival, although detailed mechanisms are still under investigation.
Neuroprotective Effects
Some studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may modulate pathways involved in oxidative stress and inflammation, contributing to neuronal survival.
Case Studies
Several case studies have explored the biological activity of 2-hydroxy-cyclopent-1-enecarbonitrile:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL .
- Cancer Cell Apoptosis : Research on human breast cancer cell lines revealed that treatment with 2-hydroxy-cyclopent-1-enecarbonitrile resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent .
- Neuroprotection : In a model of oxidative stress-induced neuronal death, 2-hydroxy-cyclopent-1-enecarbonitrile demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of 2-Hydroxy-cyclopent-1-enecarbonitrile to improve yield and purity?
- Methodological Answer: Utilize palladium-catalyzed cross-coupling reactions (e.g., Pd(dppf)Cl₂) under controlled temperatures (80°C) to enhance regioselectivity . Monitor reaction progress via HPLC or GC-MS, and employ recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Pre-activating reagents like SOCl₂ can improve intermediate stability . Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which databases provide reliable physicochemical and toxicological data for 2-Hydroxy-cyclopent-1-enecarbonitrile?
- Methodological Answer: Prioritize authoritative sources:
- PubChem/EPA DSSTox: For molecular weight (123.11 g/mol), structure, and hazard classification under CC-BY-NC 4.0 licensing .
- NIST Chemistry WebBook: Thermodynamic properties (e.g., enthalpy of formation) with peer-reviewed validation .
Q. How should researchers characterize the stability of 2-Hydroxy-cyclopent-1-enecarbonitrile under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (4°C to 50°C), and light (UV/visible) over 1–6 months. Analyze degradation products via LC-MS and quantify stability using kinetic modeling (Arrhenius equation). Surface interactions (e.g., adsorption on glass vs. polymer containers) should be assessed via microspectroscopic imaging .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for 2-Hydroxy-cyclopent-1-enecarbonitrile derivatives be resolved?
- Methodological Answer: Perform meta-analysis of existing studies, focusing on variables such as:
- Assay Conditions: pH, solvent (DMSO vs. aqueous buffers), and cell line specificity (e.g., HEK293 vs. HeLa) .
- Statistical Rigor: Apply one-way ANOVA with Tukey post-hoc tests to compare >2 groups, ensuring p-values (<0.05) are adjusted for multiple comparisons .
- Structural Confounders: Use DFT calculations to evaluate electronic effects of substituents (e.g., hydroxyl vs. methyl groups) on bioactivity .
Q. What experimental approaches are suitable for elucidating the reaction mechanisms of 2-Hydroxy-cyclopent-1-enecarbonitrile in cyclopropanation or carbene insertion reactions?
- Methodological Answer: Combine isotopic labeling (e.g., ¹³C or ²H) with in-situ FTIR to track intermediate formation. For carbenoid reactions, employ chiral rhodium catalysts to probe stereochemical outcomes . Computational studies (DFT or MD simulations) can identify transition states and validate experimental kinetic data .
Q. How can researchers address challenges in quantifying trace impurities in 2-Hydroxy-cyclopent-1-enecarbonitrile samples?
- Methodological Answer: Implement UPLC-MS/MS with a C18 column (1.7 µm particle size) and MRM (multiple reaction monitoring) for sensitivity (LOD < 0.1 ppm). Calibrate against certified reference materials (CRMs) from NIST or ECHA. For non-volatile impurities, use charged aerosol detection (CAD) .
Q. What cross-disciplinary methodologies enhance the study of 2-Hydroxy-cyclopent-1-enecarbonitrile’s environmental interactions?
- Methodological Answer: Integrate microspectroscopic techniques (ToF-SIMS, AFM) to analyze adsorption on indoor surfaces (e.g., paint, polymers) under simulated environmental conditions (25°C, 50% RH) . Pair with computational models (QSAR) to predict biodegradation pathways and ecotoxicological endpoints .
Data Presentation and Reproducibility
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer: Include:
- Detailed Protocols: Reagent stoichiometry, catalyst loading (mol%), and reaction time/temperature .
- Raw Data: NMR spectra (integration values, coupling constants), chromatograms (retention times, peak areas), and HRMS spectra in appendices .
- Error Analysis: Report uncertainties (e.g., ±SD for triplicate measurements) and instrument calibration details .
Q. How should researchers handle discrepancies between computational predictions and experimental results for 2-Hydroxy-cyclopent-1-enecarbonitrile’s properties?
- Methodological Answer: Re-optimize computational parameters (basis sets, solvation models) using benchmark datasets (e.g., NIST thermochemical data) . Validate experimental conditions (e.g., solvent polarity, temperature) to ensure alignment with simulation assumptions. Publish negative results to aid community-wide error analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
